molecular formula C8H13N5O3S2 B2992447 2-((5-(3-(2-Methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1170826-27-3

2-((5-(3-(2-Methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2992447
CAS No.: 1170826-27-3
M. Wt: 291.34
InChI Key: UTDYUBJYRUMEKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(3-(2-Methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a 1,3,4-thiadiazole derivative characterized by a thioacetamide moiety at position 2 and a 3-(2-methoxyethyl)ureido group at position 5 of the thiadiazole ring.

Properties

IUPAC Name

2-[[5-(2-methoxyethylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O3S2/c1-16-3-2-10-6(15)11-7-12-13-8(18-7)17-4-5(9)14/h2-4H2,1H3,(H2,9,14)(H2,10,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDYUBJYRUMEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=NN=C(S1)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(3-(2-Methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a derivative of the 1,3,4-thiadiazole family, which has garnered interest for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on recent research findings.

Structural Overview

The compound's structure features a thiadiazole ring, which is known for enhancing lipophilicity and facilitating cellular uptake. The presence of a ureido moiety further contributes to its potential biological interactions.

Anticancer Activity

  • Cytotoxicity Studies :
    • The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). In studies, it exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics like cisplatin .
    • For instance, a related thiadiazole derivative showed an IC50 of 0.084 mmol/L against MCF-7 cells and 0.034 mmol/L against A549 cells .
  • Mechanism of Action :
    • The anticancer activity is thought to be mediated through apoptosis induction and cell cycle arrest mechanisms. Fluorescence-activated cell sorting (FACS) analysis indicated that these compounds can trigger apoptosis pathways without causing cell cycle arrest .
    • Additionally, molecular docking studies suggest that the compound may interact with critical proteins involved in cancer cell proliferation, such as tubulin and Bcr-Abl kinase .

Other Biological Activities

  • Antimicrobial Properties :
    • Thiadiazole derivatives have shown promising antibacterial and antifungal activities. For example, compounds with similar structures have been tested against various Gram-positive and Gram-negative bacteria, demonstrating significant inhibition compared to standard antibiotics .
    • The structure-activity relationship (SAR) indicates that specific substituents on the thiadiazole ring can enhance antimicrobial efficacy .
  • Anti-inflammatory and Analgesic Effects :
    • Some studies indicate that thiadiazole derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation . The exact mechanism remains under investigation but may involve modulation of inflammatory mediators.

Data Summary

Biological ActivityCell Line/PathogenIC50 Value (mmol/L)Reference
AnticancerMCF-70.084 ± 0.020
AnticancerA5490.034 ± 0.008
AntimicrobialVarious bacteriaVariable
Anti-inflammatoryN/AN/A

Case Studies

  • Case Study on Cytotoxicity :
    • A study synthesized several thiadiazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. Among these, the compound demonstrated superior activity against MCF-7 cells compared to others in its class, highlighting the importance of structural modifications in enhancing therapeutic efficacy .
  • Molecular Interaction Studies :
    • Molecular modeling simulations have provided insights into how the compound interacts at the molecular level with targets like Bcr-Abl kinase, suggesting that these interactions are crucial for its anticancer properties .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s key structural features are compared to analogs from the evidence below:

Table 1: Physicochemical Comparison of Selected 1,3,4-Thiadiazole Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target: 2-((5-(3-(2-Methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide C₁₀H₁₃N₅O₄S₂ 331.4 (calc.) N/A 2-Methoxyethyl (ureido), thioacetamide
4g () C₁₉H₁₆N₆O₂S₃ 488.61 263–265 Phenylureido, benzothiazole
4j () C₁₈H₁₃ClN₆O₂S₃ 491.01 261–263 4-Chlorophenylureido, benzothiazole
5j () C₂₁H₂₁ClN₄O₃S₂ 484.99 138–140 4-Chlorobenzylthio, phenoxyacetamide
Compound 8 () C₁₉H₁₄N₆O₄S₂ 454.48 N/A Nitrophenylamino, nitrobenzothiazole

Key Observations :

  • Molecular Weight : The target compound has a lower molecular weight (~331 g/mol) compared to benzothiazole-containing analogs (e.g., 4g: 488.61 g/mol), primarily due to the absence of bulky aromatic groups .
  • Melting Points : Analogs with aromatic substituents (e.g., 4g, 4j) exhibit higher melting points (260–265°C) than those with aliphatic or ether-based groups (e.g., 5k in : 135–136°C). The target’s methoxyethyl group likely reduces intermolecular interactions, suggesting a lower melting point than aromatic analogs .
  • Solubility : The methoxyethyl group’s polarity may improve aqueous solubility compared to hydrophobic aryl substituents (e.g., 4g’s phenyl group) .
Antiproliferative Activity:
  • : Benzothiazole-thiadiazole hybrids (e.g., 4g, 4j) demonstrated antiproliferative activity against cancer cell lines, with IC₅₀ values in the micromolar range. The benzothiazole moiety likely enhances DNA intercalation or kinase inhibition .
  • : Compounds 3 and 8 (nitrophenyl derivatives) inhibited Akt activity by >85%, inducing apoptosis in glioma cells. Nitro groups facilitated π-π stacking and H-bonding with Akt’s active site .

Inference for Target Compound: The methoxyethyl group’s electron-donating nature may reduce Akt affinity compared to nitro-substituted analogs.

Q & A

Q. What are the typical synthetic routes for 2-((5-(3-(2-Methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide, and how are intermediates characterized?

The synthesis often involves heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of the resulting 1,3,4-thiadiazole-2-thiol intermediates. For example, a two-step procedure includes:

  • Step 1 : Cyclization of thiosemicarbazide derivatives under reflux with carbon disulfide to form the thiadiazole core.
  • Step 2 : Alkylation using reagents like chloroacetamide to introduce the thioacetamide moiety . Characterization relies on 1H NMR , IR spectroscopy , and elemental analysis to confirm structural integrity and purity. TLC is used to monitor reaction progress .

Q. What biological activities are associated with 1,3,4-thiadiazole derivatives, and how are preliminary screenings conducted?

1,3,4-Thiadiazoles exhibit antimicrobial, antifungal, and anticancer properties. Initial screenings involve:

  • Antimicrobial assays : Disk diffusion or broth microdilution against Staphylococcus aureus or fungal strains like Candida albicans .
  • Cytotoxicity tests : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values . Positive controls (e.g., fluconazole for antifungal tests) and solvent controls are critical to validate results .

Q. How can researchers confirm the stability of this compound under varying experimental conditions?

Stability studies involve:

  • Thermogravimetric analysis (TGA) to assess thermal degradation.
  • pH-dependent stability tests in buffers (pH 2–12) over 24–72 hours, analyzed via HPLC .
  • Light sensitivity evaluation using accelerated UV exposure .

Advanced Research Questions

Q. What computational methods are employed to predict the reactivity or bioactivity of this compound?

Advanced approaches include:

  • Density Functional Theory (DFT) : To calculate electron distribution and reactive sites (e.g., sulfur atoms in the thiadiazole ring) .
  • Molecular docking : Simulations against target proteins (e.g., bacterial dihydrofolate reductase) to predict binding affinities .
  • QSAR models : Correlating substituent effects (e.g., methoxyethyl groups) with biological activity .

Q. How can contradictory data on biological activity be resolved methodologically?

Contradictions often arise from variations in assay conditions or compound purity. Mitigation strategies include:

  • Standardized protocols : Adopting CLSI guidelines for antimicrobial testing .
  • Dose-response validation : Repeating assays across multiple concentrations to confirm IC50/EC50 trends .
  • Impurity profiling : HPLC-MS to rule out degradation products or synthetic byproducts .

Q. What strategies optimize the synthesis yield and selectivity of this compound?

Yield optimization focuses on:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency .
  • Catalyst use : Phase-transfer catalysts (e.g., TBAB) improve reaction rates .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during alkylation .

Q. How do structural modifications (e.g., methoxyethyl vs. methyl groups) impact pharmacological activity?

Systematic SAR studies involve:

  • Substituent variation : Synthesizing analogs with different ureido side chains.
  • Bioactivity comparison : Testing modified compounds against the same targets to identify critical functional groups. For example, methoxyethyl groups may enhance solubility and bioavailability compared to hydrophobic methyl substituents .

Q. What advanced techniques elucidate the mechanism of action for this compound’s anticancer properties?

Mechanistic studies employ:

  • Flow cytometry : To assess apoptosis (Annexin V/PI staining) or cell cycle arrest .
  • Western blotting : Detection of protein markers (e.g., caspase-3 for apoptosis) .
  • Reactive Oxygen Species (ROS) assays : Fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress .

Methodological Resources

  • Synthetic Protocols : Refer to heterocyclization and alkylation methods in .
  • Computational Tools : Utilize DFT and docking software as in .
  • Assay Standards : Follow CLSI guidelines referenced in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.